6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Overview
Description
6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex heterocyclic compound that features a unique combination of azepane, pyrazine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The azepane and pyrazine moieties are then introduced through nucleophilic substitution reactions, followed by methylation to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or acyl groups, resulting in a diverse range of functionalized compounds.
Scientific Research Applications
6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Materials Science: Its heterocyclic nature allows for the design of novel materials with specific electronic and optical properties, useful in the development of sensors and organic electronics.
Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, facilitating the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets. The oxadiazole moiety is known to engage in hydrogen bonding and π-π stacking interactions, which can influence the compound’s binding affinity to biological targets. Additionally, the azepane and pyrazine rings contribute to the overall stability and reactivity of the molecule, facilitating its interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Known for their broad range of biological activities, including antibacterial and antiviral properties.
1,3,4-Oxadiazole Derivatives: Widely studied for their potential as anticancer agents and their use in organic light-emitting diodes (OLEDs).
Pyrazine Derivatives: Commonly used in pharmaceuticals and agrochemicals due to their diverse biological activities.
Uniqueness
6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine stands out due to its combination of azepane, pyrazine, and oxadiazole moieties, which confer unique chemical and biological properties. This structural diversity allows for a wide range of applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-23(11-12-10-17-6-7-18-12)15-16(24-8-4-2-3-5-9-24)20-14-13(19-15)21-25-22-14/h6-7,10H,2-5,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXXRXSREOLIMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C2=NC3=NON=C3N=C2N4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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